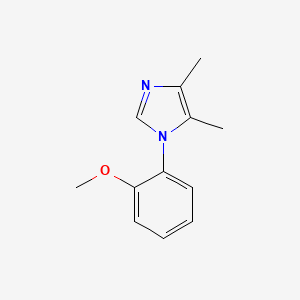
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group, a methylsulfonyl group, and a neopentyl group attached to the pyrazole ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable 1,3-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Neopentyl Group: The neopentyl group can be attached through alkylation reactions using neopentyl halides.
Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol moieties, forming corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ethanol groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of alkylated or acylated products.
Condensation: Formation of imines or hydrazones.
Scientific Research Applications
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-hydroxyiminopyrazole: Similar in structure but with a hydroxyimino group instead of a methylsulfonyl group.
2-Methyl-5-amino-4-oxo-3-sulfonyl esters: Similar in having a sulfonyl group but differing in the overall structure and functional groups.
Uniqueness
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the neopentyl group and the ethanol moiety further distinguishes it from other pyrazole derivatives.
Properties
Molecular Formula |
C11H21N3O3S |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-[5-amino-3-(2,2-dimethylpropyl)-4-methylsulfonylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H21N3O3S/c1-11(2,3)7-8-9(18(4,16)17)10(12)14(13-8)5-6-15/h15H,5-7,12H2,1-4H3 |
InChI Key |
DGLVDCVPYFCMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1S(=O)(=O)C)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)




![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)
![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)




